(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is likely to be a derivative of 4-chlorophenylacetic acid . It contains a carboxylic acid group (-COOH) which has been converted to a sodium salt, and a hydroxy group (-OH) on the butyric acid backbone. The presence of the sodium salt would make this compound highly polar and soluble in water.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the butyric acid backbone with a hydroxy group, and the sodium salt of the carboxylic acid. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, being an aromatic compound with a phenyl ring, might undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing chlorine atom on the phenyl ring could direct electrophilic substitution to certain positions on the ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sodium salt would likely make it highly polar and soluble in water. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Overview of Sodium Oxybate

Therapeutic Applications in Narcolepsy and Sleep Disorders

Sodium oxybate, the sodium salt of γ-hydroxybutyric acid (GHB), is primarily recognized for its role in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. Research conducted by Avidan and Kushida (2020) on sodium oxybate's sodium content and its implications for patients with narcolepsy who have comorbid disorders associated with increased cardiovascular risk reveals the need for cautious consideration of sodium intake in these patients. Despite concerns, the study suggests that sodium oxybate treatment does not confer additional cardiovascular risk in patients with narcolepsy, emphasizing its safe application in sleep medicine (Avidan & Kushida, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through a multi-step process involving the reaction of several starting materials. The key steps in the synthesis pathway include the formation of a chloro-substituted intermediate, followed by a series of reactions to introduce the hydroxyl and carboxyl functional groups. Finally, the sodium salt of the compound is formed through a neutralization reaction with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylmagnesium bromide", "sodium hydroxide", "sulfuric acid", "hydrogen peroxide", "sodium chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-phenyl-ethanol", "4-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 4-chloro-phenyl-methanol.", "The resulting alcohol is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-chloro-phenyl-ethanol.", "Step 2: Synthesis of (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid", "4-chloro-phenyl-ethanol is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form (S)-3-(4-chlorophenyl)-3-hydroxybutan-2-one.", "The resulting ketone is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (S)-3-(4-chlorophenyl)-3-hydroxybutanol.", "The hydroxyl group is then oxidized with sodium hypochlorite to form (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid.", "Step 3: Synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt", "(S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid is neutralized with sodium hydroxide to form (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.", "The resulting salt is then purified through recrystallization with water and sodium bicarbonate, yielding the final product." ] } | |

CAS-Nummer |

1346617-13-7 |

Molekularformel |

C10H10ClNaO3 |

Molekulargewicht |

236.627 |

IUPAC-Name |

sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |

InChI |

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |

InChI-Schlüssel |

YNPCWJFLKBMRIL-DDWIOCJRSA-M |

SMILES |

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |

Synonyme |

(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt; (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(1-oxido-3-pyridinyl)sulfanyl]acetate](/img/structure/B583308.png)

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

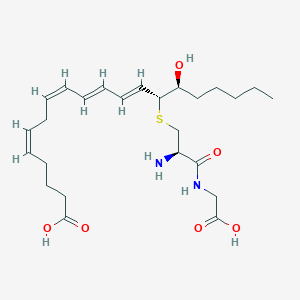

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)